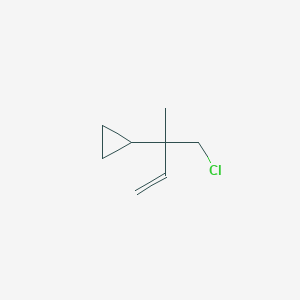
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is an organic compound with the molecular formula C8H13Cl. It is characterized by a cyclopropane ring attached to a chlorinated methylbutenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated alkenes under specific conditions. One common method includes the use of a cyclopropanation reaction where a chlorinated alkene is reacted with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydrogenated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
Scientific Research Applications
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Iodo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Fluoro-2-methylbut-3-en-2-yl)cyclopropane
Uniqueness
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, and fluorinated analogs. The chlorine atom influences the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H13Cl |
|---|---|
Molecular Weight |
144.64 g/mol |
IUPAC Name |
(1-chloro-2-methylbut-3-en-2-yl)cyclopropane |
InChI |
InChI=1S/C8H13Cl/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3 |
InChI Key |
GPNATBZODABUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C=C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)

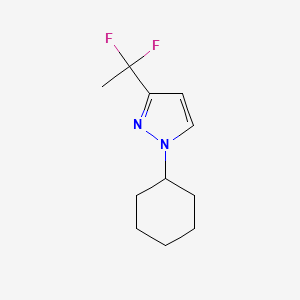

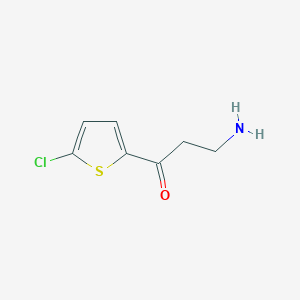
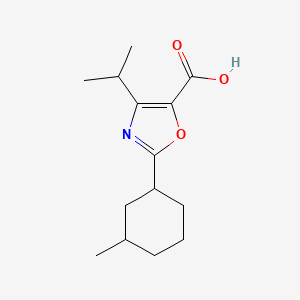

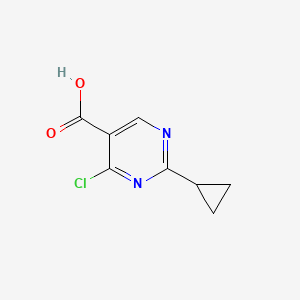

![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
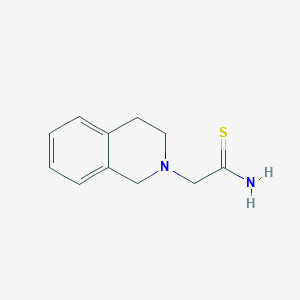
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)

